molecular formula C13H16O B14127233 6-(4-Methylphenyl)-5-hexyn-1-ol

6-(4-Methylphenyl)-5-hexyn-1-ol

Cat. No.: B14127233
M. Wt: 188.26 g/mol
InChI Key: DCELRFJIOLVTRW-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)-5-hexyn-1-ol is an alkyne-containing alcohol derivative featuring a 4-methylphenyl substituent at the sixth carbon and a terminal alkyne at the fifth position. The molecule combines aromatic, alkyne, and alcohol functionalities, suggesting applications in organic synthesis, pharmaceuticals, or materials science. Comparative analysis with related compounds highlights the influence of substituents on reactivity, stability, and biological activity.

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

6-(4-methylphenyl)hex-5-yn-1-ol

InChI

InChI=1S/C13H16O/c1-12-7-9-13(10-8-12)6-4-2-3-5-11-14/h7-10,14H,2-3,5,11H2,1H3

InChI Key

DCELRFJIOLVTRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)-5-hexyn-1-ol can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of 6-(4-Methylphenyl)-5-hexyn-1-ol typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)-5-hexyn-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hexynyl chain or the phenyl group can undergo substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alkane or alkene derivative.

Scientific Research Applications

6-(4-Methylphenyl)-5-hexyn-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)-5-hexyn-1-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may bind to estrogen receptors, influencing gene expression and cellular functions . The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

6-(Quinoxalin-2-yl)hex-5-yn-1-ol (Compound 13)

  • Structure: Replaces the 4-methylphenyl group with a quinoxaline moiety.
  • Synthesis: Synthesized via coupling of 2-benzenesulfonylquinoxaline with 5-hexyn-1-ol, yielding 79% as a brown solid .
  • The absence of a methyl group on the aromatic ring may reduce steric hindrance compared to 6-(4-Methylphenyl)-5-hexyn-1-ol.

2-(3-Methoxy-4-methylphenyl)-6-methylhept-5-en-2-ol

  • Structure: Features a methoxy-substituted aromatic ring and a heptenol backbone instead of an alkyne.
  • Physical Properties :
    • Molecular weight (M+H−H₂O): 231 g/mol .
    • NMR Data: Aromatic protons resonate at δ 6.30–6.94 ppm, with methyl groups at δ 1.43–2.17 ppm .
  • Key Differences: The methoxy group increases polarity and hydrogen-bonding capacity compared to the non-polar 4-methylphenyl group. The double bond (hept-5-en) vs. alkyne alters reactivity (e.g., susceptibility to oxidation or hydrogenation).

4-Methyl-N1-{4-[6-(4-{[(4-Methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide (5a)

  • Structure : A disulfonamide with a 4-methylphenyl group and pyridyl core.
  • Properties :
    • Melting point: 223–225°C .
    • IR: Strong S=O stretches at 1332 and 1160 cm⁻¹ .
  • Key Differences :
    • Sulfonamide groups confer high thermal stability and acidity, contrasting with the neutral alcohol in 6-(4-Methylphenyl)-5-hexyn-1-ol.
    • The extended π-system in 5a may enhance UV absorption, relevant for analytical applications.

Physicochemical Properties

Compound Molecular Formula (Inferred) Melting Point (°C) Key Functional Groups Solubility Trends
6-(4-Methylphenyl)-5-hexyn-1-ol C₁₃H₁₆O Not Reported Alkyne, Alcohol, Aromatic Likely polar organic solvents
6-(Quinoxalin-2-yl)hex-5-yn-1-ol C₁₄H₁₄N₂O Not Reported Alkyne, Alcohol, Quinoxaline Moderate in DCM/MeOH
Compound 5a C₃₉H₃₄N₄O₄S₂ 223–225 Sulfonamide, Pyridyl Low in aqueous media

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